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molecular formula C8H14N4OS B1676530 Metribuzin CAS No. 21087-64-9

Metribuzin

Cat. No. B1676530
M. Wt: 214.29 g/mol
InChI Key: FOXFZRUHNHCZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04370498

Procedure details

20 g (0.1 mole) of 4-amino-6-tert.-butyl-3-mercapto-1,2,4-triazin-5(4H)-one, the compound of formula (V), were introduced into a mixture of 97 g of 45% strength sodium hydroxide solution and 65 g of water, while stirring. After all of the product had dissolved, 16.5 g of methyl iodide were added in a manner such that internal temperature did not rise above 30° C. When the addition had ended, the reaction mixture was stirred at room temperature for a further 2 hours. The reaction product which had precipitated was then filtered off, washed with 100 ml of water and dried. 17.3 g (81% of theory) of 4-amino-6-tert.-butyl-3-methylthio-1,2,4-triazin-5-(4H)-one, the compound of formula(VI), of melting point 123° 125° C. were obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
65 g
Type
solvent
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[C:7](=[O:8])[C:6]([C:9]([CH3:12])([CH3:11])[CH3:10])=[N:5][N:4]=[C:3]1[SH:13].[OH-].[Na+].[CH3:16]I>O>[NH2:1][N:2]1[C:7](=[O:8])[C:6]([C:9]([CH3:10])([CH3:12])[CH3:11])=[N:5][N:4]=[C:3]1[S:13][CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NN1C(=NN=C(C1=O)C(C)(C)C)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN1C(=NN=C(C1=O)C(C)(C)C)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
65 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
16.5 g
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
After all of the product had dissolved
CUSTOM
Type
CUSTOM
Details
did not rise above 30° C
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction product which had precipitated
FILTRATION
Type
FILTRATION
Details
was then filtered off
WASH
Type
WASH
Details
washed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NN1C(=NN=C(C1=O)C(C)(C)C)SC
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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